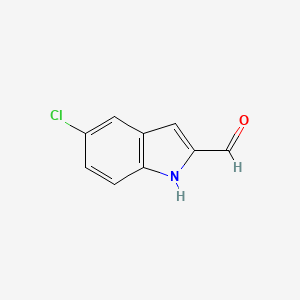

5-Chloro-1H-indole-2-carbaldehyde

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-chloro-1H-indole-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6ClNO/c10-7-1-2-9-6(3-7)4-8(5-12)11-9/h1-5,11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFWBIHAXMSSQOO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Cl)C=C(N2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80480301 | |

| Record name | 5-Chloro-1H-indole-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80480301 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53590-49-1 | |

| Record name | 5-Chloro-1H-indole-2-carboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=53590-49-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Chloro-1H-indole-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80480301 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

The Indole Core: a Privileged Scaffold in Science

The indole (B1671886) nucleus, a bicyclic structure composed of a fused benzene (B151609) and pyrrole (B145914) ring, is a cornerstone in the fields of medicinal chemistry and biological sciences. mdpi.comwisdomlib.org This "privileged structure" is found in a plethora of natural products, including the essential amino acid tryptophan, and serves as the foundational framework for numerous synthetic compounds with a wide array of biological activities. benthamdirect.com The versatility of the indole scaffold allows it to interact with a diverse range of biological targets, making it a focal point in the quest for new therapeutic agents. mdpi.combenthamdirect.comijpsr.com Researchers have successfully developed indole derivatives with applications as anti-inflammatory agents, phosphodiesterase inhibitors, and antagonists for various receptors. benthamdirect.com The inherent properties of the indole ring system, including its ability to participate in various chemical reactions, further underscore its importance in drug discovery and development. ijpsr.comnih.gov

Understanding the Structure: Positional Isomerism in Indole Carbaldehydes

The specific placement of functional groups on the indole (B1671886) ring, known as positional isomerism, is crucial in determining the chemical reactivity and biological activity of indole derivatives. In the case of indole carbaldehydes, the aldehyde group can be attached to different positions of the indole nucleus, giving rise to various isomers.

The location of the carbaldehyde group significantly influences the compound's electronic properties and steric environment. For instance, indole-3-carbaldehyde is a well-studied isomer and a key intermediate in the synthesis of many biologically active compounds. wikipedia.orgnih.govresearchgate.net The reactivity of the aldehyde group in this position is well-documented, readily undergoing condensation and oxidation reactions. wikipedia.org In contrast, 5-Chloro-1H-indole-2-carbaldehyde, the focus of this article, has the aldehyde at the 2-position and a chlorine atom at the 5-position. This specific arrangement dictates its unique chemical behavior and the types of derivatives that can be synthesized from it. The electron-withdrawing nature of the chlorine atom at the 5-position can influence the reactivity of the entire indole ring system, including the aldehyde group at the 2-position.

Research Directions with 5 Chloro 1h Indole 2 Carbaldehyde

Research involving 5-Chloro-1H-indole-2-carbaldehyde and its derivatives has primarily focused on synthesizing novel compounds and evaluating their potential biological activities. The presence of the reactive carbaldehyde group allows for its use as a precursor in the construction of a variety of heterocyclic systems through condensation and cyclization reactions.

For example, derivatives of 5-chloro-indole have been investigated for their antiproliferative activity. mdpi.com In one study, a series of novel 5-chloro-indole-2-carboxylate and pyrrolo[3,4-b]indol-3-one derivatives were synthesized and showed potent inhibitory actions against certain cancer cell lines. mdpi.com This highlights the potential of the 5-chloro-indole scaffold as a starting point for the development of new anticancer agents.

Furthermore, the broader class of indole (B1671886) derivatives, including those with halogen substitutions, has been explored for a wide range of pharmacological activities, such as antimicrobial and anti-inflammatory effects. sapub.orgnih.gov The synthesis of Schiff base derivatives from indole aldehydes is a common strategy to generate compounds with potential biological applications. nih.gov

Contributions and Future Scope of Research

Established Synthetic Routes to this compound

The synthesis of this compound, a valuable heterocyclic building block, can be achieved through several established chemical strategies. These methods range from classical multi-step approaches to more modern catalytic and multicomponent reactions, each with distinct advantages and limitations.

Multi-step Organic Synthetic Approaches

A common and traditional method for synthesizing indole-2-carbaldehydes involves the formylation of the corresponding indole precursor. The Vilsmeier-Haack reaction is a widely employed technique for this transformation. organic-chemistry.orgijpcbs.com This reaction introduces a formyl group onto an electron-rich aromatic ring using a Vilsmeier reagent, which is typically formed in situ from a tertiary amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃). organic-chemistry.orgjk-sci.com For the synthesis of this compound, the starting material would be 5-chloroindole (B142107). The indole ring is sufficiently electron-rich to undergo electrophilic substitution, with formylation generally occurring at the C3 position. pcbiochemres.com To achieve formylation at the C2 position, a different strategy is often required, such as lithiation at the C2 position followed by quenching with a formylating agent like DMF.

Another multi-step approach is the McFadyen-Stevens reaction, which has been used for the synthesis of various indole-2-carbaldehydes. derpharmachemica.com This procedure typically starts from an indole-2-carboxylic acid ester, which is converted to the corresponding carbohydrazide. derpharmachemica.com Subsequent tosylation and treatment with a base like anhydrous sodium carbonate in a high-boiling solvent such as ethylene glycol yields the desired aldehyde. derpharmachemica.com For instance, ethyl 5-chloroindole-2-carboxylate could be converted to 5-chloroindole-2-carbohydrazide, which upon tosylation and subsequent base-mediated decomposition, would yield this compound.

Condensation Reactions in Indole-2-carbaldehyde Synthesis

Condensation reactions form the basis of several classical indole syntheses which can be adapted to produce this compound. The Reissert indole synthesis is a notable example. derpharmachemica.comwikipedia.org This method involves the condensation of an o-nitrotoluene derivative with diethyl oxalate in the presence of a base. derpharmachemica.comwikipedia.org For the target molecule, this would begin with 4-chloro-2-nitrotoluene. The initial condensation product, an ethyl o-nitrophenylpyruvate, undergoes reductive cyclization, typically using zinc in acetic acid, to form the indole-2-carboxylic acid. wikipedia.org This acid can then be converted to the aldehyde, for example, via reduction to the alcohol followed by oxidation.

Palladium-Catalyzed Cyclization Strategies for Indole Formation

Modern synthetic chemistry has seen the rise of palladium-catalyzed reactions for the construction of heterocyclic scaffolds. While direct palladium-catalyzed C-H formylation at the C2 position of 5-chloroindole is not a standard method, palladium catalysis is crucial in building the indole ring itself, which can then be functionalized. For example, Larock indole synthesis could potentially be adapted. More relevantly, palladium-catalyzed cyclizations are often employed in multicomponent reactions that can lead to complex indole structures. rug.nl These strategies might involve the coupling of an appropriately substituted aniline and an alkyne, followed by cyclization to form the indole core, which could then be formylated.

Azide-Based Multicomponent Reactions Towards Indole Scaffolds

Multicomponent reactions (MCRs) offer an efficient pathway to complex molecules in a single step. Azide-based MCRs can be utilized to construct the indole scaffold. For instance, a reaction involving an o-azidocinnamate derivative could lead to the formation of an indole-2-carboxylate (B1230498), a direct precursor to the target aldehyde. Another powerful MCR is the Ugi four-component reaction (Ugi-4CR). rug.nl This reaction can assemble four different starting materials—an amine, a ketone or aldehyde, an isocyanide, and a carboxylic acid—to create a diverse range of products. rug.nl By choosing the appropriate starting materials, such as a substituted aniline and indole-2-carboxylic acid, one can construct complex molecules that can be further transformed. A Ugi reaction followed by a palladium-catalyzed cyclization has been shown to be an effective strategy for building complex indole-based systems. rug.nl

Comparison of Synthetic Route Efficiencies and Scalability

| Synthetic Route | Typical Starting Materials | Key Steps | Advantages | Disadvantages |

| Vilsmeier-Haack Reaction | 5-Chloroindole, POCl₃, DMF | Electrophilic formylation | Mild, economical reagent ijpcbs.com | Often favors C3-formylation pcbiochemres.com |

| Reissert Synthesis | 4-Chloro-2-nitrotoluene, Diethyl oxalate | Condensation, Reductive cyclization | Reliable, well-established derpharmachemica.com | Multi-step, moderate yields |

| McFadyen-Stevens Reaction | Ethyl 5-chloroindole-2-carboxylate | Hydrazide formation, Tosylation, Decomposition | Good for converting esters to aldehydes | Requires specific precursor, can have moderate yields derpharmachemica.com |

| Ugi-4CR followed by Cyclization | Substituted anilines, aldehydes, isocyanides, indole-2-carboxylic acids | Multicomponent reaction, Pd-catalyzed cyclization | High diversity, step economy, scalable rug.nl | May require optimization for specific targets |

Derivatization and Functionalization Strategies of this compound

The aldehyde group at the C2 position and the reactive sites on the indole ring of this compound make it a versatile intermediate for further chemical modifications.

The aldehyde functionality is a prime site for derivatization. It readily undergoes condensation reactions with various nucleophiles. For example, it can react with nitromethane in the presence of a base like ammonium acetate to form 2-(2-nitrovinyl)indoles. derpharmachemica.com These nitrovinyl derivatives can be subsequently reduced, for instance with lithium aluminum hydride (LiAlH₄), to yield 2-(2-aminoethyl)indoles, which are tryptamine analogues. derpharmachemica.com Similarly, condensation with nitroethane yields 2-(2-nitropropenyl)indoles, which can be reduced to the corresponding aminopropyl derivatives. derpharmachemica.com

The aldehyde can also be converted into various hydrazones by reacting with hydrazides. This has been demonstrated with compounds like isonicotinoyl hydrazine (B178648) and other substituted benzoylhydrazones. sigmaaldrich.com

Transformations at the Carbaldehyde Moiety

The aldehyde group is a versatile functional handle, susceptible to oxidation, reduction, and various condensation reactions.

The aldehyde functional group of this compound can be readily oxidized to the corresponding carboxylic acid, 5-Chloro-1H-indole-2-carboxylic acid. This transformation is a fundamental reaction in organic synthesis. While specific studies detailing the oxidation of this compound are not prevalent, the oxidation of indole aldehydes, in general, can be achieved using various mild oxidizing agents. The conversion of indoles to oxindoles is a known oxidative transformation, often promoted by reagents like those used in chloramine-T and chloramine-B oxidations. researchgate.netresearchgate.net The target product, 5-Chloroindole-2-carboxylic acid, is a commercially available and well-characterized compound, confirming the viability of this oxidative pathway. sigmaaldrich.com

Table 1: Oxidative Transformation

| Reactant | Product | Reagents/Conditions |

|---|---|---|

| This compound | 5-Chloro-1H-indole-2-carboxylic acid | Mild Oxidizing Agents |

Reductive Transformations to Corresponding Alcohols

The reduction of the carbaldehyde group yields the primary alcohol, (5-Chloro-1H-indol-2-yl)methanol. This can be accomplished using standard reducing agents. For instance, sodium borohydride (NaBH₄) in ethanol is a common reagent for the reduction of aldehydes to alcohols. This method was successfully used in the synthesis of (5-chloro-1H-indol-3-yl)methanol from the corresponding indole-3-carbaldehyde derivative, indicating its applicability to the 2-carbaldehyde isomer. mdpi.com

Table 2: Reductive Transformation

| Reactant | Product | Reagents/Conditions | Reference |

|---|---|---|---|

| This compound | (5-Chloro-1H-indol-2-yl)methanol | NaBH₄, Ethanol, Reflux | mdpi.com |

Formation of Schiff Bases and Related Imine Derivatives

Schiff bases, or imine derivatives, are synthesized through the condensation reaction of an aldehyde with a primary amine. orientjchem.orgajchem-b.com This reaction typically involves refluxing the indole-2-carbaldehyde with a substituted amine in a suitable solvent, often with an acid catalyst like glacial acetic acid. ajchem-b.comijacskros.com The resulting C=N double bond is characteristic of these compounds. A variety of aromatic and aliphatic amines can be used to generate a library of Schiff base derivatives from this compound. ajchem-b.comjocpr.com

Table 3: Synthesis of Schiff Bases

| Amine Reactant | Solvent | Conditions | Product | Reference |

|---|---|---|---|---|

| Substituted anilines | Glacial Acetic Acid | Reflux, 80-90 °C, 12-14 hours | (E)-N-(aryl)-1-(5-chloro-1H-indol-2-yl)methanimine | ajchem-b.com |

| 2-Amino Thiazole derivatives | Not specified | Not specified | N-((5-chloro-1H-indol-2-yl)methylene)thiazol-2-amine derivatives | jocpr.com |

Knoevenagel Condensation Reactions

The Knoevenagel condensation is a nucleophilic addition of a compound with an active methylene group to a carbonyl group, followed by dehydration. wikipedia.org This reaction, typically catalyzed by a weak base like piperidine, results in the formation of a new carbon-carbon double bond. wikipedia.orgsigmaaldrich.com this compound can react with active methylene compounds such as malonic acid, ethyl acetoacetate, or cyanoacetic acid. wikipedia.org The product is an α,β-unsaturated system conjugated with the indole ring. wikipedia.orgsigmaaldrich.com The Doebner modification of this reaction uses pyridine as a solvent and can lead to concomitant decarboxylation when a carboxylic acid is present in the active methylene compound. wikipedia.orgorganic-chemistry.org

Table 4: Knoevenagel Condensation

| Active Methylene Compound | Catalyst/Solvent | Product Type | Reference |

|---|---|---|---|

| Malononitrile | Piperidine/Ethanol | 2-((5-Chloro-1H-indol-2-yl)methylene)malononitrile | wikipedia.orgsigmaaldrich.com |

| Thiobarbituric acid | Piperidine/Ethanol | 5-((5-Chloro-1H-indol-2-yl)methylene)thiobarbituric acid | wikipedia.org |

| Malonic acid | Pyridine (Doebner mod.) | (E)-3-(5-Chloro-1H-indol-2-yl)acrylic acid | wikipedia.orgorganic-chemistry.org |

Synthesis of Hydrazone and Thiosemicarbazone Derivatives

Table 5: Synthesis of Hydrazone and Thiosemicarbazone Derivatives

| Reactant | Solvent | Conditions | Product | Reference |

|---|---|---|---|---|

| Thiosemicarbazide | Methanol | Room Temperature, Stirring | 2-((5-Chloro-1H-indol-2-yl)methylene)hydrazine-1-carbothioamide | nih.govajol.info |

| Substituted carbohydrazide | Methanol | Room Temperature, Stirring | N'-((5-Chloro-1H-indol-2-yl)methylene)carbohydrazide derivatives | nih.gov |

Modifications at the Chloro Group (C5 Position)

The chlorine atom at the C5 position of the indole ring is a site for synthetic modification, primarily through metal-catalyzed cross-coupling reactions. While direct nucleophilic aromatic substitution is difficult on such an electron-rich ring system, palladium-catalyzed reactions provide a powerful tool for forming new carbon-carbon and carbon-heteroatom bonds. For instance, Pd-catalyzed reactions have been employed to functionalize the C5 position of indole derivatives. rug.nl These methods can be used to introduce aryl, alkyl, or amino groups, significantly diversifying the molecular scaffold. rug.nlrsc.org For example, coupling reactions can transform the 5-chloro derivative into compounds like 5-aryl-1H-indole-2-carbaldehyde.

Table 6: Modifications at the C5-Chloro Group

| Reaction Type | Coupling Partner | Catalyst/Reagents | Product Type | Reference |

|---|---|---|---|---|

| Suzuki Coupling | Arylboronic acid | Pd catalyst (e.g., Pd(OAc)₂), Base | 5-Aryl-1H-indole-2-carbaldehyde | rug.nl |

| Buchwald-Hartwig Amination | Amine | Pd catalyst, Ligand, Base | 5-(Amino)-1H-indole-2-carbaldehyde | rsc.org |

Nucleophilic Substitution Reactions

The indole nucleus, particularly when activated by electron-withdrawing groups, is susceptible to nucleophilic substitution reactions. In the case of this compound, the presence of the chloro group at the C5 position and the carbaldehyde group at the C2 position influences the reactivity of the indole ring. While direct nucleophilic substitution of the chloro group at the C5 position is not commonly reported, likely due to the electron-rich nature of the indole ring, the aldehyde functionality at C2 provides a key site for nucleophilic attack.

Furthermore, derivatives of indole-2-carbaldehyde can undergo nucleophilic substitution at other positions under specific conditions. For instance, 1-methoxy-6-nitroindole-3-carbaldehyde has been shown to be an excellent substrate for nucleophilic substitution reactions with a variety of nitrogen and sulfur-centered nucleophiles at the C2 position, leading to the formation of 2,3,6-trisubstituted indole derivatives. nii.ac.jp This suggests that appropriate activation of the indole ring can facilitate such transformations.

Research has demonstrated the versatility of indole-3-carboxaldehydes in nucleophilic substitution reactions, which can be extrapolated to understand the potential reactivity of the 2-carbaldehyde isomer. For example, 1-methoxyindole-3-carboxaldehyde readily reacts with various nucleophiles to yield 2-substituted indole-3-carboxaldehydes. semanticscholar.org

The following table summarizes representative nucleophilic substitution reactions on indole aldehyde derivatives, highlighting the diversity of nucleophiles and the resulting substituted indole products.

| Indole Substrate | Nucleophile | Product | Reference |

|---|---|---|---|

| 1-Methoxy-6-nitroindole-3-carbaldehyde | Piperidine | 2-(Piperidin-1-yl)-6-nitro-1H-indole-3-carbaldehyde | nii.ac.jp |

| 1-Methoxy-6-nitroindole-3-carbaldehyde | Pyrrole (B145914) | 2-(1H-Pyrrol-1-yl)-6-nitro-1H-indole-3-carbaldehyde | nii.ac.jp |

| 1-Methoxy-6-nitroindole-3-carbaldehyde | Indole | 2-(1H-Indol-1-yl)-6-nitro-1H-indole-3-carbaldehyde | nii.ac.jp |

| 1-Methoxy-6-nitroindole-3-carbaldehyde | NaSMe | 2-(Methylthio)-6-nitro-1H-indole-3-carbaldehyde | nii.ac.jp |

Modifications at the Indole Nitrogen (N1) and Other Ring Positions

N-Alkylation and N-Arylation Reactions

The nitrogen atom of the indole ring in this compound is nucleophilic and can readily undergo alkylation and arylation reactions. These modifications are crucial for the synthesis of a wide array of indole derivatives with diverse biological and material properties.

N-alkylation is a common transformation. For instance, a one-pot, three-component protocol has been developed for the synthesis of 1,2,3-trisubstituted indoles, which involves a Fischer indolization followed by an N-alkylation step. rsc.org This highlights the accessibility of the indole nitrogen for alkylation. Various alkylating agents, such as alkyl halides, can be employed in the presence of a base to achieve N-alkylation. For example, N-prenylated indole-3-carbaldehydes have been synthesized by reacting the corresponding indole with prenyl bromide in the presence of sodium hydride. researchgate.net

While direct N-arylation of this compound is less commonly detailed, modern cross-coupling methodologies, such as the Buchwald-Hartwig amination, are widely used for the N-arylation of indoles in general. These reactions typically involve a palladium or copper catalyst and a suitable ligand to facilitate the coupling between the indole nitrogen and an aryl halide.

The table below provides examples of N-alkylation reactions on indole scaffolds, demonstrating the scope of this modification.

| Indole Substrate | Alkylating/Arylating Agent | Catalyst/Base | Product | Reference |

|---|---|---|---|---|

| Indole-3-carbaldehyde | Prenyl bromide | Sodium hydride | 1-(3-Methylbut-2-enyl)-1H-indole-3-carbaldehyde | researchgate.net |

| Aryl Hydrazine / Ketone | Alkyl Halide | Not specified | 1,2,3-Trisubstituted Indole | rsc.org |

Introduction of Additional Electrophilic or Nucleophilic Substituents

The indole ring of this compound can be further functionalized through the introduction of additional electrophilic or nucleophilic substituents. The existing chloro and carbaldehyde groups direct the position of these incoming groups. The electron-withdrawing nature of the aldehyde at C2 and the chloro group at C5 deactivates the benzene (B151609) portion of the indole ring towards electrophilic aromatic substitution. However, the pyrrole ring, particularly the C3 position, remains a site of relatively high electron density, making it susceptible to electrophilic attack.

Conversely, the presence of the aldehyde group at C2 provides a handle for introducing nucleophilic substituents. For example, condensation reactions with active methylene compounds are common. The aldehyde can react with compounds like malononitrile or nitromethane in the presence of a base to form vinylogous systems at the C2 position. rsc.orgrsc.org

Furthermore, the chloro group at C5 could potentially undergo nucleophilic aromatic substitution under harsh conditions or through transition metal-catalyzed cross-coupling reactions, allowing for the introduction of a variety of substituents at this position. However, such transformations require specific and often forcing conditions.

Mechanistic Investigations of Reactions Involving this compound

Reaction Pathways of Key Synthetic Transformations

The synthetic transformations involving this compound proceed through well-established reaction pathways. For instance, in nucleophilic substitution reactions at activated indole positions, the mechanism typically involves the formation of a Meisenheimer-like intermediate. In the case of 1-methoxy-6-nitroindole-3-carbaldehyde reacting with a nucleophile, the nucleophile attacks the electron-deficient C2 position, leading to an intermediate where the negative charge is stabilized by the nitro group. Subsequent elimination of the methoxy group restores the aromaticity of the indole ring. nii.ac.jp A proposed mechanism for a similar transformation involves the initial formation of an N-anion, followed by nucleophilic attack and subsequent cyclization. nii.ac.jp

Electrophilic substitution at the C3 position of the indole ring follows the classical mechanism of electrophilic aromatic substitution, where the electrophile attacks the electron-rich C3 position to form a resonance-stabilized carbocation (the sigma complex), followed by deprotonation to restore the aromatic system.

Catalytic Cycles and Their Influence on Selectivity

Catalysis plays a pivotal role in many reactions involving indole derivatives, influencing both the reaction rate and selectivity. In transition metal-catalyzed cross-coupling reactions for N-arylation, the catalytic cycle typically involves oxidative addition of the aryl halide to the metal center, coordination of the indole nitrogen, reductive elimination to form the N-aryl bond, and regeneration of the active catalyst. The choice of ligand is crucial in modulating the reactivity and selectivity of the catalyst.

In photoredox catalysis, a photocatalyst absorbs light and initiates a single-electron transfer process, generating radical intermediates. For example, in the C2-acylation of indoles with aldehydes, a proposed mechanism involves the photocatalyst oxidizing the aldehyde to an acyl radical, which then adds to the indole C2 position. The resulting radical intermediate is then oxidized to a cation, which upon deprotonation yields the C2-acylated indole. beilstein-journals.org The catalytic cycle is completed by the reduction of the photocatalyst back to its ground state.

Similarly, gold-catalyzed cyclizations of azido-alkynes to form spirocyclic indolin-3-ones proceed through a catalytic cycle involving the formation of an α-imino gold carbene intermediate. acs.org This intermediate then undergoes intramolecular attack by a nucleophile to form the spirocyclic product. The stereoselectivity of such reactions is often controlled by the catalyst and the substrate geometry. acs.org

A proposed catalytic cycle for the synthesis of spirocyclic indoles highlights the intricate steps involved, often combining organocatalysis and transition metal catalysis to achieve complex molecular architectures with high selectivity. researchgate.net

Anticancer and Antiproliferative Activities

Derivatives of this compound have demonstrated considerable potential as anticancer agents. Their activity is multifaceted, encompassing direct cytotoxicity to cancer cells and the inhibition of specific molecular pathways that are crucial for tumor growth and survival.

In Vitro Cytotoxicity against Various Cancer Cell Lines

A significant body of research has been dedicated to synthesizing and evaluating the in vitro cytotoxicity of this compound derivatives against a panel of human cancer cell lines. These studies are fundamental in identifying lead compounds for further development.

Newly synthesized indole-2-carboxamide derivatives have shown potent antiproliferative activity. For instance, a series of 5-substituted-3-ethylindole-2-carboxamides displayed significant cytotoxicity against four cancer cell lines, with mean GI50 values (the concentration required to inhibit cell growth by 50%) ranging from 37 nM to 193 nM. nih.gov The most active of these compounds, 5j , had a GI50 of 37 nM, which is comparable to the reference drug erlotinib (B232) (GI50 = 33 nM). nih.gov

In another study, 5-chloro-indole-2-carboxylate derivatives were developed and tested for their antiproliferative effects. nih.gov The most potent compound in this series, 3e (R = m-piperidin-1-yl), exhibited a GI50 of 29 nM, surpassing the efficacy of erlotinib. nih.gov This compound was particularly effective against pancreatic (Panc-1), breast (MCF-7), and epithelial (A-549) cancer cell lines. nih.gov Similarly, a series of 5-chloro-3-(2-methoxyvinyl)-indole-2-carboxamides and their cyclized pyrido[3,4-b]indol-1-one analogs also showed high antiproliferative activity, with GI50 values between 29 nM and 47 nM. bldpharm.comachemtek.com

Furthermore, metal complexes incorporating chloro derivatives of azaindole-carbaldehyde have been investigated. A platinum complex, trans-[PtCl2(5ClL)2] , where 5ClL is 5-chloro-7-azaindole-3-carbaldehyde, demonstrated superior activity against cisplatin-resistant ovarian cancer (A2780cis) and triple-negative breast cancer (MDA-MB-231) with IC50 values of 4.96 µM and 4.83 µM, respectively. uni.lu This complex was also more active than its unsubstituted counterpart against colon cancer (HT-29) and breast cancer cell lines, highlighting the positive contribution of the chloro-substitution.

The following table summarizes the in vitro cytotoxic activity of selected this compound derivatives against various cancer cell lines.

| Compound | Cancer Cell Line | Activity (GI50/IC50 in µM) | Reference |

| 3e (R = m-piperidin-1-yl) | Panc-1, MCF-7, A-549 | GI50: 0.029 | nih.gov |

| 5j | 4 cancer cell lines (mean) | GI50: 0.037 | nih.gov |

| 5g | 4 cancer cell lines (mean) | GI50: 0.055 | nih.gov |

| 5i | 4 cancer cell lines (mean) | GI50: 0.049 | nih.gov |

| 5d (R1 = Cl, R2 = R3 = H, R4 = morpholin-4-yl) | 4 cancer cell lines (mean) | GI50: 1.05 | |

| 5e | 4 cancer cell lines (mean) | GI50: 0.95 | |

| trans-[PtCl2(5ClL)2] | A2780cis (ovarian) | IC50: 4.96 | uni.lu |

| trans-[PtCl2(5ClL)2] | MDA-MB-231 (breast) | IC50: 4.83 | uni.lu |

| trans-[PtCl2(5ClL)2] | HT-29 (colon) | IC50: 6.39 |

Inhibition of Specific Oncogenic Pathways and Molecular Targets

The anticancer effects of this compound derivatives are often attributed to their ability to interfere with specific signaling pathways that are dysregulated in cancer. These pathways are critical for cell proliferation, survival, and metastasis.

The epidermal growth factor receptor (EGFR) is a transmembrane protein that plays a pivotal role in regulating cell growth and differentiation. bldpharm.com Its overactivation is a common feature in many cancers, making it a prime target for anticancer therapies. Several derivatives of this compound have been identified as potent EGFR inhibitors.

A series of 5-chloro-indole-2-carboxylate derivatives demonstrated significant EGFR inhibitory activity, with IC50 values ranging from 68 nM to 89 nM. nih.gov The most potent among them, compound 3e (R = m-piperidin-1-yl), had an IC50 of 68 nM, which was 1.2-fold more potent than the reference drug erlotinib (IC50 = 80 nM). nih.gov Importantly, some of these compounds showed selectivity for the mutant EGFRT790M, which is responsible for resistance to many EGFR inhibitors. nih.gov

Similarly, 5-chloro-3-(2-methoxyvinyl)-indole-2-carboxamide derivatives have been developed as dual inhibitors of wild-type EGFR (EGFRWT) and the resistant EGFRT790M mutant. bldpharm.comachemtek.com Compounds 5f and 5g were particularly potent against EGFRT790M, with IC50 values of 9.5 nM and 11.9 nM, respectively, which are comparable to the approved drug osimertinib (B560133) (IC50 = 8 nM). bldpharm.comachemtek.com

The table below presents the EGFR inhibitory activity of selected derivatives.

| Compound | Target | Activity (IC50 in nM) | Reference |

| 3e (R = m-piperidin-1-yl) | EGFR | 68 | nih.gov |

| 5d | EGFRWT | 85 | bldpharm.comachemtek.com |

| 5f | EGFRWT | 72 | bldpharm.comachemtek.com |

| 5g | EGFRWT | 68 | bldpharm.comachemtek.com |

| 5f | EGFRT790M | 9.5 | bldpharm.comachemtek.com |

| 5g | EGFRT790M | 11.9 | bldpharm.comachemtek.com |

| 5d | EGFR | 89 | |

| 5e | EGFR | 93 | |

| 5j | EGFR | 98 | |

| Erlotinib (Reference) | EGFR | 80 | nih.gov |

| Osimertinib (Reference) | EGFRT790M | 8 | bldpharm.comachemtek.com |

The BRAF kinase is another crucial component of the MAPK/ERK signaling pathway, and its mutations, particularly BRAFV600E, are prevalent in various cancers like melanoma. nih.gov Some 5-chloro-indole-2-carboxylate derivatives have been shown to inhibit BRAFV600E. For instance, compound 3e was identified as the most potent in its series against this mutant kinase. nih.gov While less potent than the specific BRAF inhibitor vemurafenib, these compounds still demonstrated significant anti-BRAFV600E activity. nih.gov Another study reported a pyrazino[1,2-a]indol-1(2H)-one derivative, compound V , which inhibits BRAFV600E with an IC50 of 0.1 µM. nih.gov

Microtubules, which are dynamic polymers of α- and β-tubulin, are essential for cell division, making them an attractive target for anticancer drugs. While indole derivatives, in general, are known to act as tubulin polymerization inhibitors, specific studies on this compound derivatives targeting this mechanism were not prominently found in the reviewed scientific literature. Therefore, a detailed analysis of this specific activity cannot be provided at this time.

Apoptosis, or programmed cell death, is a vital process for removing damaged or unwanted cells. Cancer cells often evade apoptosis through the overexpression of anti-apoptotic proteins like Bcl-2. Targeting the Bcl-2 family of proteins is a promising strategy for cancer therapy.

Derivatives of this compound have been shown to induce apoptosis by modulating the levels of key apoptosis-related proteins. In a study on 5-chloro-3-(2-methoxyvinyl)-indole-2-carboxamides, the lead compounds 5f and 5g were found to significantly upregulate the pro-apoptotic protein Bax while downregulating the anti-apoptotic protein Bcl-2 in Panc-1 cancer cells. bldpharm.com Specifically, these compounds induced a 37- and 36-fold increase in Bax levels, respectively, compared to untreated cells. bldpharm.com

Furthermore, these compounds were shown to activate the caspase cascade, which is central to the execution of apoptosis. Compounds 5f and 5g led to a significant increase in the levels of caspase-8 and caspase-3. bldpharm.com The levels of caspase-3, a key executioner caspase, were elevated to 560.2 pg/mL and 542.5 pg/mL by compounds 5f and 5g , respectively, which was more potent than the reference compound staurosporine. bldpharm.comachemtek.com

In a separate study, indole-2-carboxamide derivatives 5d , 5e , and 5h were also found to induce apoptosis in MCF-7 breast cancer cells by increasing the levels of Cytochrome C, another crucial factor in the intrinsic apoptotic pathway.

Carbonic Anhydrase and Histone Deacetylase Inhibition

Carbonic Anhydrase Inhibition: Current research literature available through extensive searches does not provide specific information on the carbonic anhydrase inhibitory activities of this compound derivatives.

Histone Deacetylase (HDAC) Inhibition: Derivatives of indole have emerged as a promising class of histone deacetylase (HDAC) inhibitors, which are key regulators of gene expression and are considered important targets for cancer therapy. Substituted indole-based hydroxamic acid derivatives have been designed and synthesized, showing potent anti-proliferative activities in various tumor cell lines. One such derivative, compound 4o , demonstrated very potent inhibition of HDAC1 and HDAC6 with IC₅₀ values of 1.16 nM and 2.30 nM, respectively. avantorsciences.com This compound also effectively increased the acetylation of histone H3 in a dose-dependent manner. avantorsciences.com

Further research into HDAC inhibitors has led to the development of 5-chloro-4-((substituted phenyl)amino)pyrimidine-based compounds. While not direct derivatives of the indole-2-carbaldehyde, this research highlights the utility of the chloro-substituted aromatic motif in designing HDAC inhibitors. One compound, L20 , showed selectivity for class I HDACs, particularly HDAC3, and was effective in inhibiting the growth of both hematological and solid tumor cell lines. uni.lu The development of indole-5-carboxylic acid and indole-6-carboxylic acid hydroxamide compounds has also yielded selective HDAC8 inhibitors, underscoring the versatility of the indole scaffold in targeting specific HDAC isoforms.

Impact on Cell Cycle Progression and Apoptosis Induction

Derivatives of this compound have demonstrated significant potential in cancer therapy through their ability to influence cell cycle progression and induce apoptosis (programmed cell death).

A series of indole-2-carboxylic acid benzylidene-hydrazides has been identified as potent inducers of apoptosis. The initial screening hit, 5-chloro-3-methyl-indole-2-carboxylic acid (4-nitrobenzylidene)-hydrazide (3a) , was found to arrest T47D breast cancer cells in the G2/M phase of the cell cycle and induce apoptosis. nih.govnih.gov Structure-activity relationship (SAR) studies led to the development of 5-chloro-3-phenyl-indole-2-carboxylic acid (4-nitrobenzylidene)-hydrazide (9b) , which showed a 20-fold increase in apoptotic activity, with an EC₅₀ value of 0.1 μM in a caspase activation assay. nih.gov This compound also exhibited a potent growth inhibition (GI₅₀) value of 0.9 μM in T47D cells. nih.gov The proposed mechanism for these compounds is the inhibition of tubulin polymerization. nih.govnih.gov

Similarly, a novel series of indole-2-carboxamide derivatives were synthesized and evaluated for their antiproliferative activity. Compounds 5d, 5e, 5h, 5i, 5j, and 5k were the most effective against the MCF-7 breast cancer cell line, with GI₅₀ values ranging from 0.95 µM to 1.50 µM. mdpi.com These compounds were found to induce apoptosis by affecting key markers such as Caspases 3, 8, and 9, Cytochrome C, Bax, Bcl2, and p53. mdpi.com

In another study, new 5-chloro-3-(2-methoxyvinyl)-indole-2-carboxamides were developed as antiproliferative agents. Compounds 5f and 5g demonstrated excellent caspase-3 protein overexpression and also increased the levels of caspase 8 and the pro-apoptotic protein Bax, while decreasing the anti-apoptotic protein Bcl2. drugbank.com Furthermore, 2-(thiophen-2-yl)-1H-indole derivatives have been shown to cause cell cycle arrest at the S and G2/M phases. mdpi.comsigmaaldrich.com

| Compound/Derivative Class | Cell Line | Activity Type | Potency (Value) | Reference |

| 5-chloro-3-methyl-indole-2-carboxylic acid (4-nitrobenzylidene)-hydrazide (3a) | T47D | Cell Cycle Arrest (G2/M), Apoptosis | - | nih.gov, nih.gov |

| 5-chloro-3-phenyl-indole-2-carboxylic acid (4-nitrobenzylidene)-hydrazide (9b) | T47D | Apoptosis (Caspase Activation) | EC₅₀ = 0.1 µM | nih.gov |

| 5-chloro-3-phenyl-indole-2-carboxylic acid (4-nitrobenzylidene)-hydrazide (9b) | T47D | Growth Inhibition | GI₅₀ = 0.9 µM | nih.gov |

| Indole-2-carboxamide derivatives (5d, 5e, 5h, 5i, 5j, 5k) | MCF-7 | Growth Inhibition | GI₅₀ = 0.95 - 1.50 µM | mdpi.com |

| 5-chloro-3-(2-methoxyvinyl)-indole-2-carboxamides (5f, 5g) | - | Apoptosis (Caspase-3 overexpression) | 560.2 ± 5.0 pg/mL (5f), 542.5 ± 5.0 pg/mL (5g) | drugbank.com |

| 2-(thiophen-2-yl)-1H-indole derivatives | HCT-116 | Cell Cycle Arrest (S, G2/M) | - | mdpi.com |

Antimicrobial Activities

Antibacterial Spectrum and Efficacy

Derivatives of this compound have shown a broad spectrum of antibacterial activity against both Gram-positive and Gram-negative bacteria.

A series of 5-chloro-3-phenyl-1H-indole-2-carbonyl azide (B81097) derivatives were synthesized and screened for their antibacterial properties. The study revealed that compounds 3a and 5a exhibited potent activity against Staphylococcus aureus, Bacillus subtilis (Gram-positive), Escherichia coli, and Pseudomonas aeruginosa (Gram-negative). Other research has focused on chloroindoles themselves, where 4-chloroindole and 5-chloroindole showed significant antibacterial effects against the marine pathogen Vibrio parahaemolyticus, with a Minimum Inhibitory Concentration (MIC) of 50 μg/mL. This was superior to unsubstituted indole, which had an MIC of 400 μg/mL, suggesting the chlorine atom is crucial for the enhanced activity.

Furthermore, 4-chloroindole and 5-chloroindole were investigated for their activity against uropathogenic Escherichia coli (UPEC), a common cause of urinary tract infections. Both compounds, along with 5-chloro 2-methyl indole , displayed an MIC of 75 μg/ml against UPEC. Indole derivatives incorporating 1,2,4-triazole (B32235) and 1,3,4-thiadiazole (B1197879) moieties also demonstrated a broad spectrum of activity with MIC values ranging from 3.125-50 µg/mL against tested microorganisms, including methicillin-resistant S. aureus (MRSA).

| Compound/Derivative Class | Bacterial Strain(s) | Activity Type | Potency (Value) | Reference |

| 5-chloro-3-phenyl-1H-indole-2-carbonyl azide (3a, 5a) | S. aureus, B. subtilis, E. coli, P. aeruginosa | Antibacterial | Potent activity | |

| 4-chloroindole, 5-chloroindole | Vibrio parahaemolyticus | Antibacterial | MIC = 50 μg/mL | |

| 4-chloroindole, 5-chloroindole, 5-chloro 2-methyl indole | Uropathogenic E. coli (UPEC) | Antibacterial | MIC = 75 μg/mL | |

| Indole-triazole derivative (3d) | S. aureus, MRSA, E. coli, B. subtilis | Antibacterial | MIC = 3.125-50 µg/mL | |

| 2-(5-Iodo-1H-indol-3-yl)quinazolin-4(3H)-one (3k) | Methicillin-resistant S. aureus (MRSA) | Antibacterial | MIC = 0.98 μg/mL |

Antifungal Spectrum and Efficacy

The antifungal potential of 5-chloro-indole derivatives has been explored against various fungal pathogens, including those affecting humans and plants.

The same 5-chloro-3-phenyl-1H-indole-2-carbonyl azide derivatives (3a, 5a) that showed antibacterial action also exhibited potent antifungal activity against Fusarium oxysporum, Candida albicans, and Aspergillus niger. Indole derivatives containing 1,2,4-triazole moieties have demonstrated good antifungal activity, particularly against C. albicans and C. krusei. One indole-triazole derivative, compound 3d , showed significant promise as a lead for novel antifungal agents.

Other studies have reported that 3-alkenyl oxindole (B195798) derivatives exhibit selective antifungal properties against human pathogenic Candida species with MIC values ranging from 2 µg/mL to 125 µg/mL. Additionally, novel indole[1,2-c]-1,2,4-benzotriazine derivatives were synthesized, with compounds 5h and 5k showing pronounced antifungal activity against five different phytopathogenic fungi, outperforming a commercial fungicide at the same concentration.

| Compound/Derivative Class | Fungal Strain(s) | Activity Type | Potency (Value) | Reference |

| 5-chloro-3-phenyl-1H-indole-2-carbonyl azide (3a, 5a) | F. oxysporum, C. albicans, A. niger | Antifungal | Potent activity | |

| Indole-triazole derivative (3d) | C. albicans, C. krusei | Antifungal | MIC = 3.125-50 µg/mL | |

| 3-alkenyl oxindole derivatives | Candida species | Antifungal | MIC = 2-125 µg/mL | |

| Indole[1,2-c]-1,2,4-benzotriazines (5h, 5k) | Five phytopathogenic fungi | Antifungal | Promising activity |

Antiviral Properties, Including HIV-1 Integrase Inhibition

The indole scaffold is a key feature in several antiviral agents, and derivatives of 5-chloro-indole have been specifically investigated for their potential to inhibit viral replication, most notably against HIV-1.

Indole-2-carboxylic acid has been identified as a potent scaffold for developing HIV-1 integrase strand transfer inhibitors (INSTIs). The indole nucleus and the C2 carboxyl group can chelate the two Mg²⁺ ions within the active site of the integrase enzyme, which is crucial for its function in the viral life cycle. Structural optimizations, including the introduction of a halogenated benzene ring at the C6 position of the indole, have been shown to enhance the inhibitory effect. One derivative, 20a , resulting from such optimizations, markedly increased the integrase inhibitory effect, with an IC₅₀ value of 0.13 μM. Another derivative, 17a , also showed significant inhibition of integrase with an IC₅₀ of 3.11 μM.

Beyond HIV, a series of indole-2-carboxylate derivatives were synthesized and evaluated for broad-spectrum antiviral activity. These compounds were tested against influenza A, influenza B, Herpes simplex virus type 1 (HSV-1), and Coxsackie B3 (Cox B3) virus. Several compounds exhibited potent activity, with compound 8f showing the highest selectivity index (SI) of 17.1 against the Cox B3 virus.

Antibiofilm Activity

Biofilms are structured communities of bacteria that are notoriously resistant to conventional antibiotics. Derivatives of 5-chloro-indole have shown promise in disrupting these resilient structures.

Studies on halogenated indoles revealed that 4-chloroindole and 5-chloroindole exhibited significant inhibitory effects on biofilm formation by the pathogen Vibrio parahaemolyticus. The presence of the chlorine atom on the indole moiety was suggested to be responsible for this antibiofilm activity.

Similarly, 4-chloroindole, 5-chloroindole, and 5-chloro 2-methyl indole were found to inhibit biofilm formation in uropathogenic Escherichia coli (UPEC) by an average of 67% at a concentration of 20 μg/ml. These compounds also hindered swarming and swimming motilities, which are crucial for bacterial colonization and the structural integrity of biofilms. Gene expression analysis confirmed that these chloroindoles significantly downregulated virulence genes associated with adhesion and stress regulation in UPEC. Analogues of meridianin, which are indole alkaloids, have also been noted for their powerful inhibition of biofilm formation by MRSA.

Anti-inflammatory and Immunomodulatory Activities

Inflammation is a complex biological response to harmful stimuli, and its dysregulation is implicated in numerous diseases. Derivatives of this compound have shown promise in modulating inflammatory pathways.

Modulation of Inflammatory Mediators

Certain indole derivatives have demonstrated the ability to modulate key inflammatory mediators. For instance, a study on indole-imidazolidine derivatives, which share structural similarities with the target compound class, revealed significant anti-inflammatory effects. Specifically, compounds LPSF/NN-52 and LPSF/NN-56 were found to reduce leukocyte migration and decrease the release of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1β (IL-1β) in animal models of inflammation. nih.gov This suggests that these compounds may exert their anti-inflammatory effects by interfering with the signaling pathways that lead to the production of these crucial mediators.

In a separate line of research, a series of indole-2-formamide benzimidazole[2,1-b]thiazole derivatives were synthesized and evaluated for their anti-inflammatory properties. nih.gov Many of these compounds effectively inhibited the production of nitric oxide (NO), IL-6, and TNF-α in lipopolysaccharide-stimulated RAW264.7 cells. nih.gov The study highlighted that the introduction of electron-withdrawing groups at the amino position of the indole ring enhanced the anti-inflammatory activity. nih.gov

These findings underscore the potential of this compound derivatives to serve as a foundation for the development of novel anti-inflammatory agents that act by controlling the production of key inflammatory molecules.

Inhibition of Eicosanoid Receptors

While direct studies on the inhibition of eicosanoid receptors by this compound derivatives are limited, the broader class of indole compounds has been associated with the modulation of eicosanoid pathways. Eicosanoids, which include prostaglandins (B1171923) and leukotrienes, are potent lipid mediators of inflammation. Non-steroidal anti-inflammatory drugs (NSAIDs) primarily exert their effects by inhibiting cyclooxygenase (COX) enzymes, which are key to prostaglandin (B15479496) synthesis. Given that indole derivatives have been widely explored for anti-inflammatory activities, it is plausible that some derivatives of this compound could interact with eicosanoid receptors or their synthesis pathways. Further research is necessary to specifically elucidate the role of these compounds in the inhibition of eicosanoid receptors.

Other Therapeutic Potentials

Beyond their anti-inflammatory and immunomodulatory effects, derivatives of this compound have been investigated for a range of other potential therapeutic applications.

Antioxidant Properties

Indole and its derivatives are recognized for their antioxidant capabilities. nih.gov Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in the pathogenesis of various diseases. The electron-rich nature of the indole ring allows it to donate electrons and scavenge free radicals. The antioxidant potential of specific this compound derivatives warrants further investigation to quantify their free-radical scavenging activity and their ability to protect against oxidative damage.

Anthelmintic Applications

The development of new anthelmintic agents is crucial to combat parasitic infections in both humans and animals. While specific studies on the anthelmintic properties of this compound derivatives are not extensively documented in the provided search results, the broader class of indole-containing compounds has shown promise in this area. The structural features of the 5-chloroindole scaffold could be exploited to design novel compounds with activity against various helminths.

Anticonvulsant Effects

Epilepsy is a neurological disorder characterized by recurrent seizures, and there is a continuous need for new anticonvulsant drugs with improved efficacy and fewer side effects. nih.govmdpi.com Several studies have highlighted the anticonvulsant potential of indole derivatives. For example, a series of 5,7-dibromoisatin semicarbazones, which are structurally related to indoles, were synthesized and evaluated for their anticonvulsant activity. nih.gov Compounds such as (Z)-1-(5,7-dibromo-2-oxoindolin-3-ylidene)-4-(4-chlorophenyl)semicarbazide (DH-05) showed significant anticonvulsant effects in the maximal electroshock (MES) induced seizure model in mice, with minimal neurotoxicity. nih.gov

Another study investigated new indole derivatives, including 5-[2-dimethyl amino ethoxy] Indole 2,3-dione and its semicarbazone derivative, which demonstrated good antiepileptic activity and were found to restore the levels of brain monoamines like noradrenaline, dopamine, and serotonin, which are often altered during seizures. nih.gov These findings suggest that the 5-chloroindole nucleus could serve as a valuable template for the design of new anticonvulsant agents.

Interactive Data Table: Anticonvulsant Activity of Selected Indole Derivatives

| Compound | Anticonvulsant Activity Model | Key Findings | Reference |

| (Z)-1-(5,7-dibromo-2-oxoindolin-3-ylidene)-4-(4-chlorophenyl)semicarbazide (DH-05) | Maximal Electroshock (MES) | Effective against induced seizures with no motor impairment. | nih.gov |

| 5-[2-dimethyl amino ethoxy] Indole 2,3-dione | Maximal Electroshock (MES) | Showed good antiepileptic activity and restored brain monoamine levels. | nih.gov |

| 5-[2-dimethyl amino ethoxy] Indole 2-one,3-semicarbazone | Maximal Electroshock (MES) | Exhibited good antiepileptic activity and restored brain monoamine levels. | nih.gov |

Anti-leishmanial Activity

Leishmaniasis remains a significant global health problem, with current therapies hampered by issues of toxicity, high cost, and increasing parasite resistance. nih.govrsc.org This has spurred the search for novel chemical scaffolds with anti-leishmanial properties. While specific research on the anti-leishmanial activity of this compound derivatives is not extensively documented in the reviewed literature, the broader class of indole-containing compounds has shown considerable promise in this area. nih.govnih.gov

Various indole derivatives have been synthesized and evaluated for their ability to inhibit the growth of Leishmania parasites. These studies highlight that the indole scaffold is a viable starting point for the development of new anti-leishmanial agents. nih.govmdpi.com For instance, indolylmaleimide derivatives have been identified as a new class of anti-leishmanial agents. nih.gov In one study, a series of these compounds were synthesized and tested against Leishmania donovani promastigotes, with one derivative, 3m , emerging as a potent hit with an IC₅₀ value in the single-digit micromolar range. nih.gov This activity is thought to be mediated through the inhibition of leishmanial topoisomerase 1B, a crucial enzyme for the parasite's DNA replication and transcription. nih.gov

Furthermore, bis-indole derivatives have demonstrated outstanding inhibitory potential against Leishmania. nih.gov A study evaluating 27 different bis-indole analogs found that many exhibited greater potency than the standard drug, pentamidine. nih.gov The structure-activity relationship (SAR) established in this study indicated that the nature and position of substituents on the associated phenyl rings play a critical role in their anti-leishmanial efficacy. nih.gov Other promising indole-based structures include azetidin-2-ones and spiro-oxindoles, which have also shown significant activity against Leishmania parasites. mdpi.comnih.gov

| Compound Class | Specific Derivative | Target | IC₅₀ Value (µM) | Reference |

|---|---|---|---|---|

| Indolylmaleimide | 3m | L. donovani promastigotes | 6.6 | nih.gov |

| Bis-indole | Analogs 1-27 (range) | Leishmania | 0.7 - 13.30 | nih.gov |

| Chalcone-based Indole | p-chloro substituted | Leishmania | 21.5 | mdpi.com |

Antitubercular Investigations

The emergence of drug-resistant strains of Mycobacterium tuberculosis (M.tb) necessitates the discovery of novel antitubercular agents. Indole-2-carboxamides have been identified as a highly promising class of compounds in this regard, with several derivatives of 5-chloro-indole showing potent activity. nih.govacs.orgacs.org

Research has demonstrated that substitutions on the indole ring, including chloro, fluoro, or cyano groups at the 4- and 6-positions, can significantly improve the metabolic stability of these compounds. acs.org A key target for many of these indole-2-carboxamide inhibitors is MmpL3, a transporter essential for the formation of the mycobacterial cell wall. nih.govnih.gov

One study detailed the synthesis and evaluation of a series of N-(rimantadine)-indole-2-carboxamides. nih.gov Among these, the derivative N-(1-(Adamantan-1-yl)ethyl)-5-chloro-1H-indole-2-carboxamide (compound 8e), synthesized from 5-chloroindole-2-carboxylic acid, was tested against the wild-type M.tb strain (H37Rv). nih.gov Further investigations into indole-2-carboxamides revealed that high lipophilicity, a characteristic of these compounds, likely facilitates their diffusion through the lipid-rich mycobacterial cell wall to reach their MmpL3 target. nih.gov Optimizing the structure of these compounds has led to analogs with exceptional activity against both drug-sensitive and multidrug-resistant M.tb strains, favorable pharmacokinetic profiles, and efficacy in animal models of tuberculosis. acs.orgnih.gov

| Compound Name | Target Organism | MIC (µM) | Selectivity Index (SI) | Reference |

|---|---|---|---|---|

| N-(1-(Adamantan-1-yl)ethyl)-5-chloro-1H-indole-2-carboxamide (8f) | M. tuberculosis H37Rv | 0.62 | 64 | nih.gov |

| N-(1-(Adamantan-1-yl)ethyl)-5-chloro-1H-indole-2-carboxamide (8g) | M. tuberculosis H37Rv | 0.32 | 128 | nih.gov |

Potential in Neurodegenerative Disease Management

The indole scaffold is a key feature in many compounds developed for the treatment of neurodegenerative diseases, owing to its structural versatility and ability to cross the blood-brain barrier. chemimpex.comnih.gov Derivatives of 5-chloro-indole have emerged as particularly promising agents, with specific compounds showing potential in the management of conditions like ischemic brain injury. nih.govmdpi.com

A notable derivative, 5-Chloro-N-phenyl-1H-indole-2-carboxamide (referred to as compound 1 in studies), has been identified as a potent and selective inhibitor of brain-type glycogen (B147801) phosphorylase (PYGB). nih.govmdpi.comnih.gov PYGB is a key enzyme in brain glycogen metabolism, and its inhibition is a therapeutic strategy for protecting against hypoxic-ischemic brain injury. mdpi.com This compound demonstrated a significant protective effect on astrocytes subjected to hypoxia/reoxygenation (H/R) injury. nih.govnih.gov

The mechanism of its neuroprotective action involves several pathways. The compound was found to improve cell viability, reduce the leakage of lactate (B86563) dehydrogenase (LDH), decrease intracellular glucose content, and lower levels of reactive oxygen species (ROS) following ischemic events. nih.govmdpi.com Furthermore, it helps to improve cellular energy metabolism by increasing mitochondrial aerobic energy production during reperfusion and reducing anaerobic glycolysis. nih.govmdpi.com These actions collectively mitigate cellular damage and apoptosis, suggesting a potent therapeutic effect against cerebral ischemia-reperfusion injury. nih.gov The high blood-brain barrier permeability of this compound further enhances its potential as a drug candidate for neurological disorders. mdpi.com

| Activity/Target | Finding | Reference |

|---|---|---|

| PYGB Inhibition (IC₅₀) | 90.27 nM | mdpi.com |

| Effect on Astrocyte H/R Injury | Alleviates injury by improving cell viability and reducing LDH leakage | nih.govnih.gov |

| ROS Level | Reduces post-ischemic ROS levels | nih.govmdpi.com |

| Energy Metabolism | Improves cellular energy metabolism and reduces anaerobic glycolysis | nih.govmdpi.com |

Target Identification and Pathway Elucidation

Identification of Specific Biological Targets (e.g., Enzymes, Receptors)

Research into derivatives of this compound has identified several key biological targets. Notably, 5-chloro-indole-2-carboxylate derivatives have been developed as potent inhibitors of mutant Epidermal Growth Factor Receptor (EGFR) and BRAF kinase pathways, which are crucial targets in cancer therapy. mdpi.com Specifically, these compounds have shown inhibitory activity against the EGFRT790M mutant. mdpi.com

The structurally related compound, 5-chloroindole, has been identified as a potent and selective positive allosteric modulator (PAM) of the 5-HT3 receptor, a ligand-gated ion channel involved in neurotransmission. nih.gov This modulation is significant as it enhances the receptor's response to its natural ligand, serotonin. nih.gov In contrast, studies on synthetic cannabinoids have shown that incorporating a 5-chloroindole core can be detrimental to binding at the human cannabinoid receptor 1 (hCB1). mdpi.com

Elucidation of Signaling Pathways Influenced by the Compound

The targeting of EGFR and BRAF by 5-chloro-indole-2-carboxylate derivatives directly implicates their influence on cell signaling pathways critical to cancer cell proliferation, survival, and invasiveness. mdpi.com Kinase activation within these pathways is a known driver of tumor growth and drug resistance. mdpi.com By inhibiting these kinases, the compounds can disrupt these aberrant signaling cascades.

The modulation of the 5-HT3 receptor by 5-chloroindole affects neurotransmitter signaling pathways. nih.gov As a PAM, it enhances the effects of agonists at this receptor, which can influence various physiological processes mediated by serotonin. nih.gov

Binding Affinity and Molecular Recognition Studies

Characterization of Ligand-Protein Interactions

Molecular docking studies of 5-chloro-indole-2-carboxylate derivatives within the active site of mutant EGFR have revealed specific ligand-protein interactions. The indole-2-carboxylate portion of the ligands binds deep within a hydrophobic pocket, forming multiple hydrogen bonds with key amino acid residues such as Met790 and Lys745. mdpi.com

For other derivatives, the 5-chloro-indolyl moiety is inserted into a hydrophobic pocket where the indolyl NH group can act as a hydrogen bond donor to residues like Asp855. nih.gov The chlorine atom itself can participate in halogen bond interactions with residues at the gate of the active site, such as Cys532. mdpi.com

Interactive Table: Ligand-Protein Interactions of 5-Chloro-Indole Derivatives

| Derivative Class | Target Protein | Key Interacting Residues | Type of Interaction |

| 5-chloro-indole-2-carboxylate | EGFRT790M | Met790, Lys745, Val726 | Hydrogen bond, pi-H interaction |

| 5-chloro-indole-2-carboxylate | BRAFV600E | Cys532, Val471, Trp531, Phe583 | Halogen bond, pi-H interaction, Hydrophobic |

| 5-chloro-indole carboxamides | EGFR | Asp855, Met769, Leu694 | Hydrogen bond, pi-H interaction |

Analysis of Covalent and Non-Covalent Interactions

The interactions observed for 5-chloro-indole derivatives with their target proteins are primarily non-covalent. These include:

Hydrogen Bonds: Formed between the indole NH group or carboxylate/amide functions and amino acid residues. mdpi.comnih.gov

Hydrophobic Interactions: The indole ring stacks between hydrophobic residues within the binding pocket. mdpi.com

Pi-H Interactions: Occur between the aromatic system of the indole and amino acid side chains. mdpi.comnih.gov

Halogen Bonds: The chlorine atom at the 5-position can form a specific type of non-covalent interaction with electron-donating atoms like sulfur in cysteine residues. mdpi.com

Ionic Interactions: Carboxylate moieties on the derivatives can form ionic bonds with positively charged residues like lysine. mdpi.com

While some EGFR inhibitors function through covalent binding, the studied 5-chloro-indole derivatives primarily exhibit non-covalent binding modes. nih.gov

Structure-Mechanism Relationships

The substitution pattern on the indole ring is crucial for biological activity. The presence and position of the chlorine atom significantly impact binding affinity and mechanism. For instance, in synthetic cannabinoids, substituting the indole core with a chlorine atom at the 5-position was found to be detrimental to binding affinity at the hCB1 receptor compared to substitutions at other positions. mdpi.com This suggests that the electronic and steric properties imparted by the 5-chloro substitution are not favorable for interaction with this specific receptor. mdpi.com

Influence of Functional Groups on Biological Pathway Modulation

The biological activity of compounds based on the this compound scaffold is significantly influenced by its constituent functional groups: the indole ring, the chloro substituent at the 5-position, and the carbaldehyde group at the 2-position. While this compound often serves as a precursor for more complex molecules, studies on its derivatives illuminate the crucial roles these groups play in molecular recognition and pathway modulation.

The indole nucleus is a well-established pharmacophore that mimics the structure of peptides and can bind reversibly to a variety of enzymes, making it a cornerstone in the development of novel therapeutic agents. achmem.com Its planar structure and the presence of the nitrogen-based heterocycle are key to its ability to interact with numerous protein structures. achmem.com

The chloro group at the 5-position has been shown to be a critical determinant of potency in several series of indole-based inhibitors. Structure-activity relationship (SAR) studies on 1H-indole-2-carboxamides, which are derivatives of this compound, have demonstrated that the presence of a chloro or fluoro group at the C5 position enhances the modulatory potency at the CB1 receptor. nih.gov Similarly, in a series of indole-2-carboxamides designed as potential antiproliferative agents, the 5-chloro substituent was found to be important for their inhibitory effects. mdpi.com Molecular docking studies of these derivatives have suggested that the chloro group is positioned near key amino acid residues, such as Cys532, at the gate of the binding site, potentially influencing binding affinity and selectivity. mdpi.com

The aldehyde group at the 2-position is a versatile chemical handle that allows for the synthesis of a wide array of derivatives, including carboxamides and carboxylic acids, which have shown significant biological activities. For instance, the conversion of the aldehyde to a carboxamide is a common strategy in the development of kinase inhibitors. mdpi.commdpi.com The nature of the substituent attached to the carboxamide nitrogen can then be varied to fine-tune the biological activity. The data in the table below illustrates how modifications of the core 5-chloro-indole structure, often originating from the 2-carbaldehyde, can lead to potent biological activity.

Table 1: Antiproliferative Activity of 5-Chloro-indole Derivatives

| Compound | Modification from Parent Scaffold | Target Cancer Cell Line | GI₅₀ (nM) |

|---|---|---|---|

| 3e | Ethyl carboxylate at C2, m-piperidinylphenethylamino at C3 | Panc-1 | 29 |

| 4a | Carboxylic acid at C2, phenethylamino at C3 | Panc-1 | 78 |

| 5a | Pyrroloindolone fused, phenethyl substituent | Panc-1 | 48 |

This table is interactive. You can sort and filter the data. GI₅₀ represents the concentration required to inhibit cell growth by 50%. Data sourced from a study on EGFRT790M/BRAFV600E pathway inhibitors. mdpi.com

Conformational Dynamics in Target Binding

The interaction of 5-chloro-indole derivatives with their biological targets is a dynamic process involving specific conformational adaptations to achieve optimal binding. The rigid, planar indole ring serves as an anchor, while the substituents can adopt various conformations to fit into the binding pocket.

Molecular modeling studies on 5-chloro-indole-2-carboxamide derivatives have provided insights into these binding dynamics. When targeting kinases, the 5-chloroindole moiety often inserts into a hydrophobic pocket of the enzyme. mdpi.com Key interactions that stabilize the complex include:

Hydrogen Bonding: The indole NH group is a consistent hydrogen bond donor, frequently interacting with key amino acid residues like Thr529 in the binding site. mdpi.com

Pi-Stacking and Hydrophobic Interactions: The aromatic indole ring can engage in π-π stacking or hydrophobic interactions with aromatic amino acid residues within the target protein. For example, interactions with Val471 and/or Ile527 have been noted. mdpi.com

The conformation of the entire molecule is critical for its biological effect. For instance, in a study of indole-2-carboxylic acid derivatives as HIV-1 integrase inhibitors, the rigidity and planarity of a benzamide (B126) group at the C5 position were found to hinder insertion into the binding pocket. bldpharm.com This suggests that a degree of flexibility in certain substituents is necessary for effective binding. The orientation of the 5-chloroindole scaffold itself can also vary. In some kinase inhibitors, the amide NH moiety forms weak hydrogen bonds with key residues like Lys483, further anchoring the ligand in a specific conformation. mdpi.com

These findings, while derived from derivatives, underscore the importance of the this compound framework in establishing the foundational interactions necessary for biological activity. The specific geometry and electronic properties conferred by the chloro and aldehyde groups dictate the initial recognition and subsequent conformational adjustments that lead to the modulation of biological pathways.

Structure Activity Relationship Sar Studies and Computational Approaches

Design and Synthesis of Analogs for SAR Probing

The strategic design and synthesis of analogs are fundamental to understanding how different parts of the 5-Chloro-1H-indole-2-carbaldehyde molecule contribute to its biological profile. By systematically altering specific positions on the indole (B1671886) ring and its substituents, researchers can map out the structural requirements for activity.

The carbaldehyde group at the C2 position is a key functional handle for synthetic modification. It can be transformed into various other functional groups, such as carboxamides or extended vinyl ethers, to probe interactions with biological targets. For instance, the C2-carbaldehyde can be a precursor to the corresponding carboxylic acid, which is then coupled with different amines to generate a library of indole-2-carboxamides.

In the development of inhibitors for enzymes like EGFR (Epidermal Growth Factor Receptor), the C2 position is crucial. Starting from ethyl 5-chloro-1H-indole-2-carboxylate, a related precursor, synthetic routes involve the formation of amide bonds. For example, coupling 5-chloro-3-(2-methoxyvinyl)-1H-indole-2-carboxylic acid with various amines has produced potent EGFR inhibitors. nih.gov The nature of the amide substituent is critical for activity, as shown in the table below.

| Compound | C2-Amide Substituent (R) | EGFRT790M IC50 (nM) nih.gov |

| 5f | N-(2-(diethylamino)ethyl) | 9.5 |

| 5g | N-(2-(pyrrolidin-1-yl)ethyl) | 11.9 |

| 5d | N-(2-morpholinoethyl) | > 1000 |

This table illustrates the impact of different amine moieties at the C2-carboxamide position on inhibitory activity against a mutant form of EGFR.

The chlorine atom at the C5 position has been consistently shown to be beneficial for the biological activity of many indole derivatives. SAR studies on various classes of compounds, including cannabinoid receptor 1 (CB1) allosteric modulators and HIV-1 integrase inhibitors, have highlighted the importance of a halogen at this position. nih.govrsc.org

For CB1 allosteric modulators, the presence of a chloro or fluoro group at the C5 position enhances potency. nih.gov Similarly, in the context of antiproliferative agents targeting EGFR, the 5-chloro-indolyl moiety inserts deeply into the hydrophobic pocket of the enzyme's active site, contributing to binding affinity. nih.govmdpi.com The introduction of a halogenated phenyl group at the C5 position via an amide bond in some indole-2-carboxylic acid derivatives also improved their inhibitory effect against HIV-1 integrase. rsc.org This suggests that the electron-withdrawing nature and the size of the chlorine atom at C5 are crucial for favorable interactions with target proteins.

Modification at the N1 position of the indole ring, the indole nitrogen, can significantly influence the compound's physicochemical properties and biological activity. While many active analogs retain the N-H bond, which can act as a hydrogen bond donor, N-substitution is a common strategy in drug design. For example, protecting the indole nitrogen with a tert-butyloxycarbonyl (Boc) group is a common intermediate step in multi-step syntheses, demonstrating the feasibility of N1 modification. nih.gov The synthesis of 5-Chloro-1-methyl-1H-indole-2-carbaldehyde is another example of N1-alkylation. scbt.com The introduction of substituents at N1 can alter the molecule's planarity, lipophilicity, and metabolic stability, thereby modulating its biological profile.

While the C2, C5, and N1 positions are common points of modification, altering other positions on the indole ring has also yielded important SAR insights.

C3 Position : The introduction of short alkyl groups at the C3 position has been shown to enhance the potency of 5-chloro-1H-indole-2-carboxamide derivatives as CB1 receptor allosteric modulators. nih.gov In other series, extending a group from the C3 position, such as a hydroxymethyl which is then elongated to a methoxyvinyl group, has been a key strategy to improve binding affinities towards EGFR active sites. nih.gov

C6 Position : To improve π–π stacking interactions with viral DNA, modifications at the C6 position of the indole scaffold have been explored for HIV-1 integrase inhibitors. rsc.org

These explorations underscore the importance of a comprehensive mapping of the entire indole scaffold to optimize biological activity.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling is a computational technique that aims to find a mathematical relationship between the chemical structure and the biological activity of a set of compounds. These models can then be used to predict the activity of newly designed molecules, saving time and resources in the drug discovery process.

For indole derivatives, 3D-QSAR models have been successfully developed to predict their activity as inhibitors of various biological targets, such as Janus kinase 3 (JAK3) and histone lysine methyl transferase (HKMT). researchgate.neteurjchem.com These models rely on the characterization of molecular fields (e.g., electrostatic, steric) to understand the interactions between a molecule and its target. researchgate.net

A typical QSAR study involves:

Assembling a dataset of indole derivatives with experimentally measured biological activities.

Calculating molecular descriptors that quantify various physicochemical properties of the molecules.

Using statistical methods, like multiple linear regression (MLR), to build a model that correlates the descriptors with biological activity. eurjchem.com

Validating the model to ensure its robustness and predictive power. eurjchem.com

A study on benzofuran and indole derivatives as HKMT inhibitors resulted in a highly predictive QSAR model. eurjchem.com The statistical quality of such a model is assessed by several parameters, as shown in the table below.

| Parameter | Description | Value eurjchem.com |

| R² | Coefficient of determination (goodness of fit) | 0.9328 |

| Q²LOO | Cross-validation coefficient (leave-one-out) | 0.9212 |

| R²ext | External validation coefficient (predictive power) | 0.9290 |

This table presents key statistical parameters for a QSAR model developed for indole derivatives, indicating a high degree of robustness and predictive ability.

Such validated models can then be used to screen virtual libraries of compounds and prioritize the synthesis of those with the highest predicted activity, accelerating the identification of new lead compounds. researchgate.net

Molecular Modeling and Docking Studies

Molecular modeling and docking are powerful computational tools used to predict how a ligand, such as this compound, might interact with a biological target at the atomic level.

To understand the potential therapeutic applications of the 5-chloroindole (B142107) scaffold, docking studies are often performed against relevant biological targets. For instance, derivatives containing the 5-chloro-1-(1H-indole-2-yl) core have been docked against the Epidermal Growth Factor Receptor (EGFR), a protein implicated in cancer. researchgate.net These simulations predict the binding interactions within the EGFR active site, providing a hypothesis for the compound's mechanism of action. researchgate.net Such studies are crucial for structure-based drug design, allowing for the rational optimization of the lead compound to improve binding affinity and selectivity.

Docking studies reveal the preferred conformation of the ligand within the protein's binding pocket and the specific interactions that stabilize the complex. For the 5-chloroindole scaffold, key predicted interactions often involve:

Hydrogen Bonding: The nitrogen atom of the indole ring can act as a hydrogen bond donor, while the oxygen atom of the carbaldehyde group can act as a hydrogen bond acceptor.

Hydrophobic Interactions: The aromatic indole ring system typically engages in hydrophobic and π-stacking interactions with nonpolar amino acid residues in the target's active site.

Halogen Bonding: The chlorine atom at the C5 position may form halogen bonds with electron-rich atoms like oxygen or nitrogen in the protein backbone or side chains, further anchoring the ligand.

In simulations with targets like EGFR, these combined interactions contribute to a stable binding mode and provide a rationale for the compound's potential inhibitory activity. researchgate.net

Following docking, molecular dynamics (MD) simulations are employed to investigate the stability and dynamics of the ligand-protein complex over time. tandfonline.com While specific MD simulation data for this compound is limited, studies on related indole-carbaldehyde derivatives provide insight into the methodology. tandfonline.com An MD simulation would assess the stability of the binding pose predicted by docking. Key metrics, such as the Root Mean Square Deviation (RMSD) of the ligand and protein atoms, are calculated. A stable RMSD value over the course of the simulation (e.g., 100 nanoseconds) suggests that the ligand remains securely bound in its initial predicted pose. tandfonline.com These simulations offer a more realistic view of the molecular interactions in a dynamic physiological environment.

In Silico Pharmacokinetics and Toxicity Prediction (ADME/Tox)